4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide
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Overview
Description
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hydrazine derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often involve the use of solvents such as acetonitrile and bases like triethylamine to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl chlorides, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can affect various physiological processes, including pH regulation and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
4-aminobenzenesulfonamide: A precursor in the synthesis of various sulfonamide derivatives.
Uniqueness
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide, also known by its CAS number 42357-48-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring substituted with a sulfonamide group and a hydrazine moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on enzyme inhibition and cardiovascular parameters.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). Research has shown that derivatives of benzene sulfonamides can exhibit significant inhibitory activity against different isoforms of CAs. For instance, studies have demonstrated that certain sulfonamide derivatives possess higher binding affinities towards CAs than other classes of compounds, indicating their potential as therapeutic agents in conditions where CA activity is implicated .
Table 1: Inhibitory Activity Against Carbonic Anhydrases (CAs)
Note: TBD = To Be Determined
Cardiovascular Effects
In vitro studies utilizing isolated rat heart models have demonstrated that certain benzene sulfonamides can significantly affect perfusion pressure and coronary resistance. Notably, compounds similar to this compound have shown the ability to lower perfusion pressure in a time-dependent manner, suggesting potential cardiovascular applications .
Table 2: Effects on Perfusion Pressure and Coronary Resistance
Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Reference |
---|---|---|---|
This compound | Decreased | Decreased |
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrases may contribute to its therapeutic effects, particularly in conditions like glaucoma or edema where CA activity is a factor.
- Calcium Channel Interaction : Some studies suggest that benzene sulfonamides may interact with calcium channels, potentially leading to decreased vascular resistance and altered perfusion dynamics .
Case Studies
A significant study evaluated the effects of various benzene sulfonamides, including derivatives similar to this compound, on isolated rat hearts. The results indicated a consistent reduction in both perfusion pressure and coronary resistance across multiple experiments, reinforcing the compound's potential cardiovascular benefits .
Properties
CAS No. |
42357-48-2 |
---|---|
Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-(2-methylidenehydrazinyl)benzenesulfonamide |
InChI |
InChI=1S/C7H9N3O2S/c1-9-10-6-2-4-7(5-3-6)13(8,11)12/h2-5,10H,1H2,(H2,8,11,12) |
InChI Key |
CZRDYTFZZFZYHX-UHFFFAOYSA-N |
Canonical SMILES |
C=NNC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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